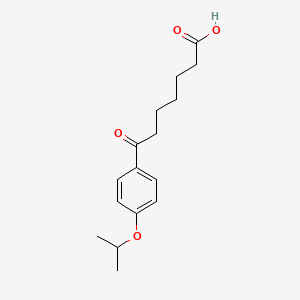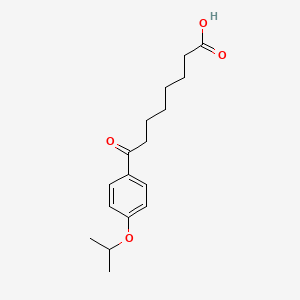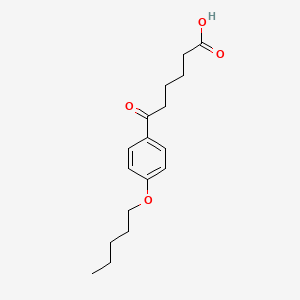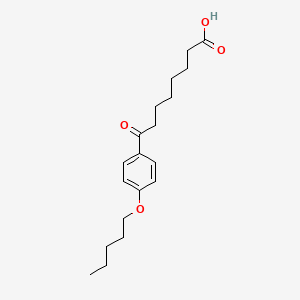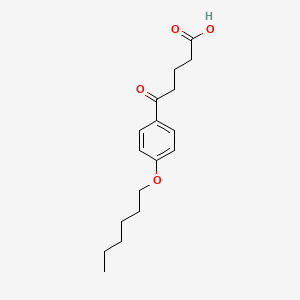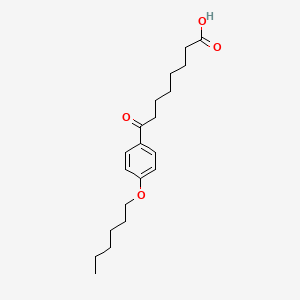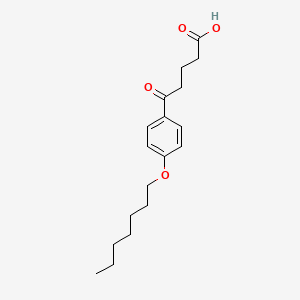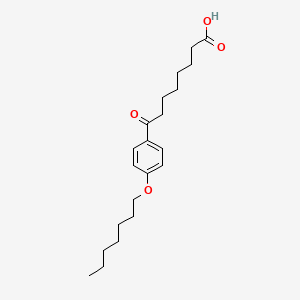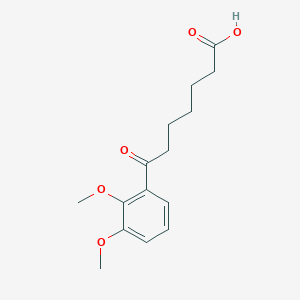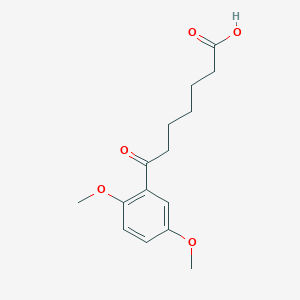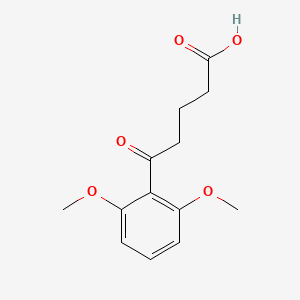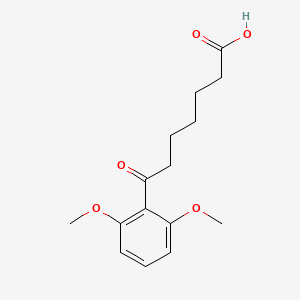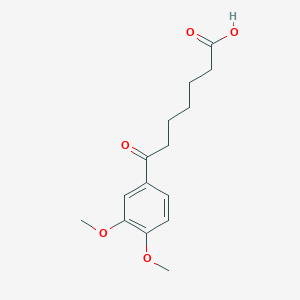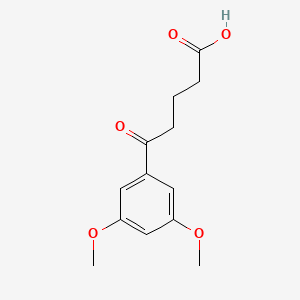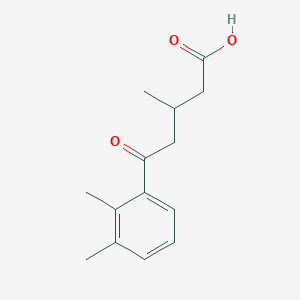
5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and any common or trade names it might have.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reagents, and conditions used in the synthesis. The yield and purity of the product would also be discussed.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts. The products of these reactions would also be analyzed.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity, and reactivity).Applications De Recherche Scientifique
Brown and Beige Adipose Tissue: Metabolite Interorgan Signaling Axis
Brown and beige adipose tissue, distinct endocrine organs, are functionally associated with skeletal muscle, adipose tissue metabolism, and systemic energy expenditure. Metabolomics studies have identified 3-methyl-2-oxovaleric acid as a key metabolite synthesized in these tissues. It plays a role in inducing a brown adipocyte-specific phenotype in white adipocytes and mitochondrial oxidative energy metabolism in skeletal myocytes. This metabolite correlates with adipose browning and inversely associates with body mass index in humans, showing potential in reducing adiposity and improving glucose and insulin homeostasis in obesity and diabetes models (Whitehead et al., 2021).
Photoremovable Protecting Group in Synthesis
2,5-Dimethylphenacyl esters have been identified as effective photoremovable protecting groups for carboxylic acids. This discovery is significant for organic synthesis and biochemistry, especially for creating “caged compounds.” These esters, upon irradiation, efficiently release the corresponding carboxylic acids, demonstrating potential applications in various chemical syntheses and biological studies (Zabadal et al., 2001).
Synthesis of Functionally Substituted Isoxazoles
Research into the synthesis of functionally substituted isoxazoles, starting from 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbonitrile, has led to the creation of various compounds with potential applications in pharmacology and chemistry. This includes the synthesis of sulfonamides and urea derivatives containing 5-(2,5-dimethylphenyl)isoxazole fragments, highlighting the versatility of these chemical structures in synthesizing a wide range of potentially useful compounds (Potkin et al., 2009).
Safety And Hazards
This would involve studying the compound’s toxicity, potential for causing harm to the environment, and precautions that need to be taken when handling it.
Orientations Futures
This would involve a discussion of potential future research directions, such as further studies to better understand the compound’s properties or potential applications.
Propriétés
IUPAC Name |
5-(2,3-dimethylphenyl)-3-methyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-9(8-14(16)17)7-13(15)12-6-4-5-10(2)11(12)3/h4-6,9H,7-8H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSARUVAIABOEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)CC(C)CC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

